p-(Methanesulfonyloxy)propiophenone

Description

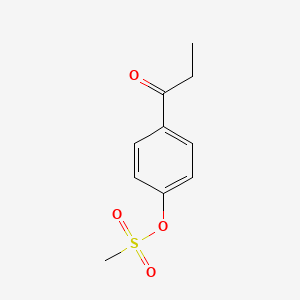

Structurally, it consists of a propiophenone backbone (C₆H₅COCH₂CH₃) with the methanesulfonyloxy moiety enhancing its reactivity as a synthetic intermediate. The sulfonyloxy group is electron-withdrawing, which polarizes the carbonyl group, making it more susceptible to nucleophilic attack or substitution reactions. This compound is primarily utilized in organic synthesis as a precursor for generating aryl radicals, participating in cross-coupling reactions, or serving as a leaving group in nucleophilic aromatic substitutions .

Properties

Molecular Formula |

C10H12O4S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

(4-propanoylphenyl) methanesulfonate |

InChI |

InChI=1S/C10H12O4S/c1-3-10(11)8-4-6-9(7-5-8)14-15(2,12)13/h4-7H,3H2,1-2H3 |

InChI Key |

QDHHEDKKSBTZSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of p-(Methanesulfonyloxy)propiophenone are influenced by its substituent, distinguishing it from structurally related propiophenone derivatives. Below is a detailed comparison based on substituent effects, reaction yields, and enzymatic interactions.

Substituent Effects on Reactivity and Physical Properties

Key Observations:

- The electron-withdrawing nature of the methanesulfonyloxy group increases the electrophilicity of the carbonyl carbon compared to methyl or benzyloxy substituents, facilitating nucleophilic substitutions.

- In contrast, electron-donating groups (e.g., -CH₃, -OBn) reduce carbonyl reactivity, as seen in lower α-phenylselenation yields for acetophenone (0.51 mmol) compared to propiophenone (0.59 mmol) .

Enzymatic Conversion Efficiency

Baeyer-Villiger monooxygenases (BVMOs) exhibit substrate specificity influenced by substituents:

Key Observations:

- Propiophenone’s unsubstituted structure allows high BVMO conversion (95%), whereas bulky or polar groups (e.g., -OSO₂CH₃) likely disrupt enzyme-substrate interactions.

Leaving Group Ability in Substitution Reactions

Sulfonyloxy groups are critical in substitution reactions due to their leaving-group aptitude:

| Compound | Leaving Group | Relative Reactivity in SN Reactions |

|---|---|---|

| p-Toluenesulfonyloxy (Tosyl) | -OSO₂C₆H₄CH₃ | High (standard for SN2 reactions) |

| Methanesulfonyloxy (Mesyl) | -OSO₂CH₃ | Higher than tosyl in polar solvents |

| Benzyloxy | -OBn | Poor (requires strong acid/base) |

Key Observations:

- This compound’s mesyl group outperforms tosyl in leaving-group ability under specific conditions, enabling efficient nucleophilic substitutions .

- In contrast, benzyloxy or methoxy substituents require harsher conditions for displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.